1,2-Dichloro-2-fluoropropane

Catalog No.
S774348
CAS No.
420-97-3
M.F
C3H5Cl2F
M. Wt
130.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dichloro-2-fluoropropane

CAS Number

420-97-3

Product Name

1,2-Dichloro-2-fluoropropane

IUPAC Name

1,2-dichloro-2-fluoropropane

Molecular Formula

C3H5Cl2F

Molecular Weight

130.97 g/mol

InChI

InChI=1S/C3H5Cl2F/c1-3(5,6)2-4/h2H2,1H3

InChI Key

OTKOPXLUNRNYCD-UHFFFAOYSA-N

SMILES

CC(CCl)(F)Cl

Canonical SMILES

CC(CCl)(F)Cl

1,2-Dichloro-2-fluoropropane is a chemical compound with the molecular formula C₃H₅Cl₂F and a molecular weight of approximately 130.976 g/mol. It is classified as a colorless liquid that exhibits volatility and has a characteristic odor. This compound is notable for its structure, which includes two chlorine atoms and one fluorine atom attached to a propane backbone, specifically at the second carbon position. The compound's unique arrangement contributes to its chemical properties and applications in various fields, particularly in the production of pharmaceuticals and agrochemicals .

, including:

  • Nucleophilic Substitution: The presence of halogens makes it susceptible to nucleophilic attack, where nucleophiles can replace the chlorine or fluorine atoms.
  • Elimination Reactions: Under certain conditions, this compound can participate in elimination reactions to form alkenes, particularly when treated with strong bases.
  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield alcohols and hydrochloric acid.

These reactions are influenced by factors such as temperature, solvent choice, and the presence of catalysts .

1,2-Dichloro-2-fluoropropane can be synthesized through several methods:

  • Halogenation of Propane: This method involves the direct halogenation of propane using chlorine and fluorine gases under controlled conditions. The reaction typically requires UV light or heat to initiate.
  • Rearrangement Reactions: Certain precursors can be rearranged in the presence of halogenating agents to yield 1,2-dichloro-2-fluoropropane.
  • Multi-step Synthesis: More complex synthesis may involve multiple steps where intermediates are formed before yielding the final product.

Each method has its advantages and drawbacks in terms of yield, purity, and environmental impact .

1,2-Dichloro-2-fluoropropane is utilized in various applications:

  • Solvent: It serves as a volatile solvent in organic synthesis and extraction processes.
  • Pharmaceuticals: The compound is an intermediate in the synthesis of various pharmaceutical agents.
  • Agrochemicals: It is used in the formulation of certain agrochemicals due to its effectiveness as a pesticide or herbicide .

Interaction studies involving 1,2-dichloro-2-fluoropropane focus on its reactivity with other chemicals. These studies help elucidate its behavior in mixtures and its potential hazards when combined with different solvents or reactants. Understanding these interactions is crucial for safe handling and application in industrial settings .

Several compounds share structural similarities with 1,2-dichloro-2-fluoropropane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1,1-DichloropropaneC₃H₆Cl₂Contains two chlorine atoms on the first carbon
1,3-DichloropropaneC₃H₆Cl₂Chlorine atoms located on different carbons
1-FluoropropaneC₃H₇FContains only one fluorine atom
1,2-DifluoropropaneC₃H₄F₂Contains two fluorine atoms

The uniqueness of 1,2-dichloro-2-fluoropropane lies in its specific combination of halogens at designated positions on the propane backbone. This distinct arrangement affects its reactivity profiles and applications compared to other similar compounds .

XLogP3

2.1

Other CAS

420-97-3

Dates

Modify: 2023-08-15

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